Cas no 1594076-04-6 (2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol)

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is a versatile heterocyclic compound featuring a cyclopentanol backbone substituted with a 1-methyl-1H-pyrazol-4-yloxy moiety. This structure imparts unique reactivity and functional group compatibility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and pyrazole groups enhances its potential for further derivatization, enabling selective modifications for targeted applications. Its balanced lipophilicity and steric profile contribute to favorable solubility and stability in synthetic processes. The compound is particularly useful in the development of biologically active molecules, offering a strategic building block for drug discovery and fine chemical research. Proper handling under standard laboratory conditions is recommended due to its reactive functional groups.
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol structure
1594076-04-6 structure
Product name:2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
CAS No:1594076-04-6
MF:C9H14N2O2
MW:182.219662189484
CID:5736363
PubChem ID:116793215

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
    • 1594076-04-6
    • EN300-718459
    • Cyclopentanol, 2-[(1-methyl-1H-pyrazol-4-yl)oxy]-
    • Inchi: 1S/C9H14N2O2/c1-11-6-7(5-10-11)13-9-4-2-3-8(9)12/h5-6,8-9,12H,2-4H2,1H3
    • InChI Key: VMJUVOUDDCSNFO-UHFFFAOYSA-N
    • SMILES: O(C1C=NN(C)C=1)C1CCCC1O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 332.0±32.0 °C(Predicted)
  • pka: 14.48±0.40(Predicted)

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718459-1.0g
2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
1594076-04-6
1g
$0.0 2023-06-07

Additional information on 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

Comprehensive Overview of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol (CAS No. 1594076-04-6)

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol (CAS No. 1594076-04-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a cyclopentanol core with a 1-methyl-1H-pyrazol-4-yl ether linkage, offering unique chemical properties that make it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural versatility and ability to interact with biological targets.

In recent years, the demand for heterocyclic compounds like 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has surged, driven by advancements in medicinal chemistry and crop protection. The compound's pyrazole moiety is a key feature, as pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This aligns with current trends in precision medicine and sustainable agriculture, where targeted molecular designs are critical for efficacy and environmental safety.

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves etherification reactions between cyclopentanol derivatives and 4-hydroxy-1-methylpyrazole. Optimizing this process for higher yields and purity is a common focus in process chemistry discussions. Analytical techniques such as NMR spectroscopy and HPLC are essential for characterizing this compound, ensuring compliance with Good Manufacturing Practices (GMP) in industrial settings.

From an SEO perspective, users frequently search for terms like "pyrazole derivatives uses", "cyclopentanol synthesis", and "CAS 1594076-04-6 suppliers". Addressing these queries, this compound is commercially available through specialty chemical vendors and is often listed in databases like PubChem and Reaxys. Its applications extend to catalysis and polymer science, where its steric and electronic properties are leveraged for designing advanced materials.

Environmental and toxicity studies of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol remain limited, but its structural analogs suggest moderate biodegradability. This aligns with the growing emphasis on green chemistry principles in industrial workflows. Researchers are also exploring its potential in neurological drug candidates, given the pyrazole ring's affinity for central nervous system targets—a topic trending in neuroscience forums and patent filings.

In summary, 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol represents a compelling case study in modern molecular design. Its dual functionality—combining a lipophilic cyclopentane unit with a polar pyrazole group—makes it adaptable for diverse R&D pipelines. As interest in small-molecule therapeutics and agrochemical adjuvants grows, this compound is poised to play a pivotal role in innovation.

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